molecular formula C11H17N2NaO3 B1146557 Isopilocarpic Acid Sodium Salt CAS No. 92598-79-3

Isopilocarpic Acid Sodium Salt

Cat. No.: B1146557
CAS No.: 92598-79-3
M. Wt: 248.25 g/mol
InChI Key: YGXGGGNCVNXKBE-GNAZCLTHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C11H19N2NaO3 and a molecular weight of 250.27. It is a degradation product of Pilocarpine, a naturally occurring alkaloid derived from the Pilocarpus plants. This compound is often used in pharmaceutical research and as a reference material in toxicology studies .

Scientific Research Applications

Isopilocarpic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reference material in toxicology studies and as a reagent in various chemical reactions.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those related to Pilocarpine.

    Industry: The compound is used in the production of spasmolytics and atypical antipsychotics .

Biochemical Analysis

Biochemical Properties

Isopilocarpic Acid Sodium Salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinergic receptors, where it acts as an agonist, mimicking the action of acetylcholine . This interaction is crucial in studying the cholinergic system and its related pathways. Additionally, this compound has been observed to interact with esterases, leading to its hydrolysis and subsequent conversion to Pilocarpine .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cholinergic receptors . By binding to these receptors, it can modulate intracellular calcium levels, influencing cellular metabolism and gene expression. Studies have demonstrated that this compound can induce changes in gene expression related to cell proliferation and apoptosis . Furthermore, its impact on cellular metabolism includes alterations in glucose uptake and utilization, which are essential for understanding metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cholinergic receptors and esterases . Upon binding to cholinergic receptors, it activates these receptors, leading to downstream signaling events that modulate various cellular functions. The hydrolysis of this compound by esterases results in the release of Pilocarpine, which further exerts its effects on the cholinergic system . This dual mechanism of action makes this compound a valuable tool in studying cholinergic signaling and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . In vitro studies have shown that its effects on cellular function can persist for several hours, with a gradual decline in activity due to degradation . Long-term studies in vivo have indicated that this compound can have sustained effects on cellular function, particularly in the context of chronic administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cholinergic signaling without significant adverse effects . At higher doses, it can induce toxicity, manifesting as symptoms such as muscle tremors, excessive salivation, and respiratory distress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, leading to the formation of Pilocarpine . This conversion is essential for its pharmacological activity, as Pilocarpine is the active form that exerts therapeutic effects. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glucose metabolism . This interaction is significant for understanding its potential role in metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . It is known to be taken up by cells through active transport mechanisms, where it can accumulate in specific cellular compartments . The distribution of this compound is influenced by its binding affinity to cholinergic receptors and esterases, which determine its localization and activity within tissues .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with cholinergic receptors and esterases . Additionally, it can be found in the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications that influence its activity and function . These targeting signals and modifications are crucial for its proper localization and subsequent biochemical effects.

Preparation Methods

The preparation of Isopilocarpic Acid Sodium Salt involves the reaction of Isopilocarpic Acid with Sodium Hydroxide. This reaction typically requires controlled temperature, appropriate stirring, and pH control to ensure the formation of the sodium salt. The general reaction can be summarized as follows:

[ \text{Isopilocarpic Acid} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]

Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as recrystallization and chromatography .

Chemical Reactions Analysis

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents like Sodium Borohydride.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like Potassium Permanganate, reducing agents like Sodium Borohydride, and nucleophiles like Ammonia. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Isopilocarpic Acid Sodium Salt is similar to other compounds derived from Pilocarpine, such as Pilocarpine Hydrochloride and Pilocarpine Nitrate. it is unique in its specific degradation pathway and its use as a reference material in toxicology studies. Similar compounds include:

  • Pilocarpine Hydrochloride
  • Pilocarpine Nitrate
  • Pilocarpine Hydrochloride Impurity C

These compounds share similar biological activities but differ in their chemical structures and specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isopilocarpic Acid Sodium Salt involves the conversion of Isopilocarpic Acid to its sodium salt form.", "Starting Materials": [ "Isopilocarpic Acid", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Isopilocarpic Acid in Methanol", "Add Sodium Hydroxide to the solution and stir", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry", "The resulting product is Isopilocarpic Acid Sodium Salt" ] }

CAS No.

92598-79-3

Molecular Formula

C11H17N2NaO3

Molecular Weight

248.25 g/mol

IUPAC Name

sodium;(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate

InChI

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10-;/m0./s1

InChI Key

YGXGGGNCVNXKBE-GNAZCLTHSA-M

Isomeric SMILES

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+]

SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+]

Synonyms

[S-(R*,S*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-Imidazole-5-butanoic Acid Monosodium Salt;  Sodium Pilocarpate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.